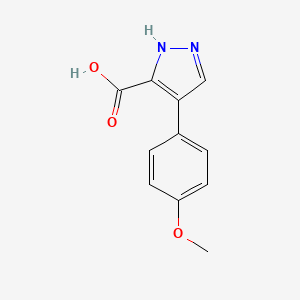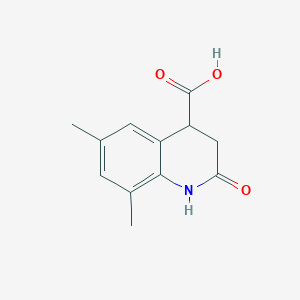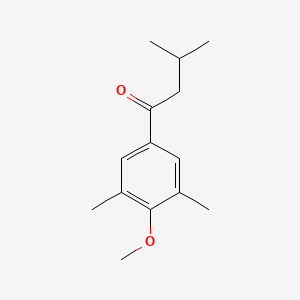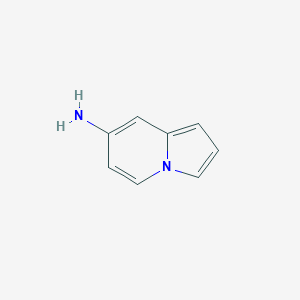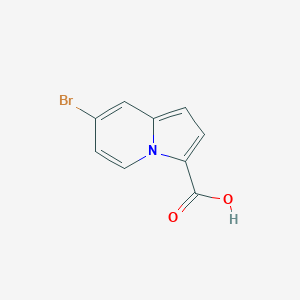![molecular formula C13H15N3O B7965599 2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B7965599.png)
2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and specific characteristics contribute to its distinct behavior in chemical reactions and its utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine” involves multiple steps, starting from basic organic molecules. The synthetic route typically includes:
Step 1: Initial formation of an intermediate compound through a reaction involving a base and a halogenated precursor.
Step 2: Further modification of the intermediate using specific reagents to introduce functional groups.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-scale reactors: to handle the volume of reactants.
Controlled temperature and pressure: conditions to facilitate the reactions.
Advanced purification techniques: such as chromatography and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: Compound “2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
科学的研究の応用
Compound “2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which compound “2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight but a different arrangement of atoms.
Compound C: Exhibits similar chemical reactivity but distinct physical properties.
Uniqueness: Compound “2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine” stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and biological activity. This makes it particularly valuable in applications where these properties are essential.
特性
IUPAC Name |
2-(3-methoxyphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-11-5-2-4-10(8-11)12-9-16-7-3-6-14-13(16)15-12/h2,4-5,8-9H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVCDZDBAJRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3CCCN=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CN3CCCN=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
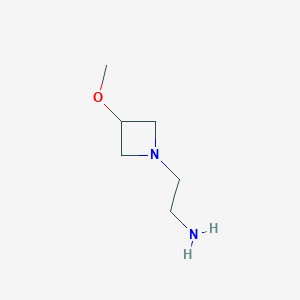

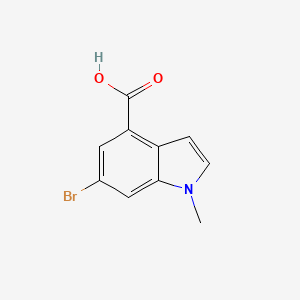
![Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B7965531.png)
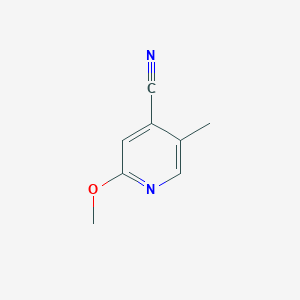
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B7965556.png)
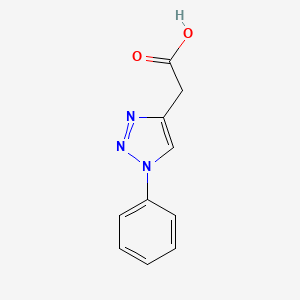
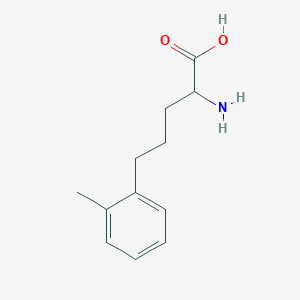
![2-(4-methylphenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B7965580.png)
